2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
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Overview
Description
2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 6-position of the benzothiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Attachment of the Isonicotinamide Moiety: The isonicotinamide moiety can be attached to the benzothiazole core via a nucleophilic substitution reaction using isonicotinoyl chloride and a suitable base such as triethylamine.
Addition of the Methoxyethoxy Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide has been studied for various scientific research applications, including:
Antimicrobial Agents: Benzothiazole derivatives, including this compound, have demonstrated antimicrobial activity against a range of bacterial and fungal pathogens.
Pesticidal Agents: The compound has been evaluated for its insecticidal and acaricidal properties, showing potential as a lead structure for the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin, thereby exerting its neuroprotective effects . The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole: A simpler benzothiazole derivative with similar enzyme inhibitory properties.
2-phenylbenzo[d]oxazole: An isosteric analogue with potent tyrosinase inhibitory activity.
6-fluoro-2-methylbenzo[d]thiazol-5-yl compounds: These compounds have been studied for their potential as O-GlcNAcase inhibitors.
Uniqueness
2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the methoxyethoxy group enhances its solubility and bioavailability, while the isonicotinamide moiety contributes to its binding affinity for certain molecular targets.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-3-4-13-14(9-11)24-17(19-13)20-16(21)12-5-6-18-15(10-12)23-8-7-22-2/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMSVEJUNJKBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC=C3)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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